6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Catalog No.
S707290
CAS No.
116027-10-2
M.F
C8H4INO3
M. Wt
289.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

CAS Number

116027-10-2

Product Name

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

IUPAC Name

6-iodo-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C8H4INO3

Molecular Weight

289.03 g/mol

InChI

InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)

InChI Key

JHQFCSRQZPCIHR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)C(=O)OC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)OC(=O)N2

6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound characterized by a benzoxazine structure, which includes a fused benzene and oxazine ring. The presence of iodine at the sixth position contributes to its unique chemical properties and potential reactivity. This compound is notable for its role in various

Chemical Properties

-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as Iodobenzoxazinone, is a heterocyclic organic compound with the chemical formula C₈H₄INO₃. It is a white crystalline solid with a melting point of 232-234 °C.

Potential Applications

Research suggests that 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione may have various potential applications in scientific research, including:

  • Biomedical research: Studies have explored the potential use of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione in the development of new drugs and therapeutic agents. For instance, research has investigated its properties as a potential antitumor agent and its ability to inhibit specific enzymes involved in certain diseases. []
  • Material science: Research has explored the use of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione in the development of new materials with specific properties. For example, studies have investigated its potential use as a flame retardant or as a precursor for the synthesis of other functional materials.

The chemical reactivity of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione is influenced by the presence of the iodine substituent and the electron-withdrawing nature of the dione functional groups. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, facilitating the synthesis of derivatives.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles when reacted with appropriate reagents.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form new products .

Research indicates that 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest it has potential antimicrobial effects against certain pathogens.
  • Antitumor Activity: Preliminary investigations indicate that it may possess antitumor properties, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes, contributing to its therapeutic potential .

The synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione typically involves several steps:

  • Formation of Benzoxazine Ring: Starting from phenolic compounds and appropriate aldehydes or ketones.
  • Iodination: Introduction of the iodine atom through electrophilic aromatic substitution or direct iodination methods.
  • Cyclization and Dione Formation: Final steps typically involve cyclization to form the dione structure under acidic or basic conditions.

Various synthetic routes have been documented, emphasizing the versatility of starting materials and conditions used in the synthesis .

6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione has several applications across different fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development.
  • Material Science: Potential use in developing new materials due to its unique structural properties.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules .

Interaction studies have focused on understanding how 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione interacts with biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Interaction: Studies assessing its inhibitory effects on specific enzymes are critical for elucidating its pharmacological potential .

Several compounds share structural similarities with 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2H-3,1-benzoxazine-2,4(1H)-dioneLacks iodine substitutionKnown as isatoic anhydride; widely studied
6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dioneBromine instead of iodineExhibits different reactivity patterns
6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dioneMethyl group at the sixth positionAltered biological activity compared to iodo compound

The uniqueness of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione lies in its specific halogenation pattern and resultant reactivity profile that distinguishes it from other benzoxazines.

This comprehensive overview highlights the significance of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione in chemical research and potential applications in various fields. Further studies are essential to fully explore its capabilities and interactions.

XLogP3

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Wikipedia

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Dates

Last modified: 08-15-2023

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